N-Methyl-2-nitroprop-1-en-1-amine
Description
N-Methyl-2-nitroprop-1-en-1-amine is an aliphatic enamine derivative characterized by a conjugated nitro group at position 2 of a propene backbone and a methyl substituent on the nitrogen atom. Its structure combines a nitro group (electron-withdrawing) with an enamine system (electron-rich), making it a reactive intermediate in organic synthesis. The conjugated system likely influences its stability, acidity, and reactivity in nucleophilic or electrophilic reactions.
Properties
IUPAC Name |
N-methyl-2-nitroprop-1-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-4(3-5-2)6(7)8/h3,5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIJDPHRDKICQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CNC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00763047 | |
| Record name | N-Methyl-2-nitroprop-1-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00763047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109911-88-8 | |
| Record name | N-Methyl-2-nitroprop-1-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00763047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-2-nitroprop-1-en-1-amine can be synthesized through several methods. One common approach involves the reaction of N-methyl-1-(methylthio)-2-nitroprop-1-en-1-amine with aromatic aldehydes under mild conditions . Another method includes the Knoevenagel condensation of piperonal with nitroethane, yielding 3,4-methylenedioxy-1-phenyl-2-nitropropene, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization using solvents like hexane, methanol, ethanol, or isopropanol to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-nitroprop-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminium hydride (LAH), sodium borohydride, Raney nickel.
Catalysts: Palladium, platinum, iron, hydrochloric acid, acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield primary amines, while oxidation can produce nitroso compounds.
Scientific Research Applications
N-Methyl-2-nitroprop-1-en-1-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Methyl-2-nitroprop-1-en-1-amine exerts its effects involves interactions with molecular targets and pathways. The compound can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to its potential biological and pharmacological activities.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Reactivity and Functional Group Analysis
(a) Nitro Group Position and Electronic Effects
(b) Saturation vs. Unsaturation
- N,N-Dimethyl-2-nitropropan-1-amine (HCl) : The saturated backbone eliminates conjugation between nitro and amine groups, reducing resonance stabilization. The hydrochloride salt enhances solubility in polar solvents but limits volatility .
- N-Methylallylamine : Without a nitro group, this compound is less polar and more nucleophilic at the allylic position. Reactivity shifts toward alkylation or addition reactions .
(c) Aromatic vs. Aliphatic Nitro Groups
- N-methyl-1-(2-nitrophenyl)propan-2-amine : The nitro group on the aromatic ring directs electrophilic substitution reactions (e.g., nitration, sulfonation) on the benzene ring, unlike aliphatic nitro compounds. This structural feature also increases molecular weight and lipophilicity .
Physical and Spectral Properties
- Mass Spectrometry: N-Methylallylamine (C₄H₉N) shows a molecular ion peak at m/z 71.12, while nitro-containing analogs (e.g., C₁₀H₁₄N₂O₂) exhibit fragmentation patterns dominated by nitro group loss (e.g., NO₂ elimination) .
- Solubility : Hydrochloride salts (e.g., ) are water-soluble, whereas neutral enamines (e.g., ) are likely soluble in organic solvents like dichloromethane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
